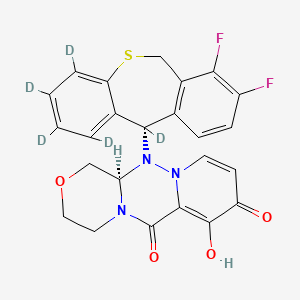

Baloxavir-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H19F2N3O4S |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(3R)-11-hydroxy-2-[(11S)-1,2,3,4,11-pentadeuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |

InChI |

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i1D,2D,3D,4D,21D |

InChI Key |

FIDLLEYNNRGVFR-BIFDEEDFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])[C@@](C3=C(CS2)C(=C(C=C3)F)F)([2H])N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)O)[2H])[2H] |

Canonical SMILES |

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Deuterated Baloxavir Marboxil for Pharmacokinetic and Metabolic Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for preparing deuterated Baloxavir marboxil, a critical tool for advanced research in drug metabolism and pharmacokinetics (DMPK). Baloxavir marboxil is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease of the influenza virus.[1] Isotopically labeled analogues, such as Baloxavir-d5, are instrumental for use as internal standards in quantitative bioanalysis and for elucidating metabolic pathways.[2][3] This document details a convergent synthetic approach, focusing on the strategic incorporation of deuterium atoms into a key precursor, and presents relevant quantitative data and characterization methods.

Introduction to Deuterated Baloxavir

Baloxavir marboxil is an orally administered prodrug that is rapidly hydrolyzed in the body to its active form, Baloxavir acid.[1][4] The active metabolite targets and inhibits the polymerase acidic (PA) protein, a subunit of the influenza virus RNA polymerase complex, thereby blocking viral gene transcription and replication.[1][5]

The use of stable isotope-labeled compounds, particularly deuterated analogues, is a cornerstone of modern drug development. Deuteration provides a distinct mass shift, enabling precise quantification by mass spectrometry (MS) in complex biological matrices and facilitating the identification of metabolites.[2] this compound, where five deuterium atoms are incorporated, is a common variant used for these applications.[2]

Overall Synthetic Strategy: A Convergent Approach

The synthesis of Baloxavir marboxil is based on a convergent strategy, where two complex heterocyclic fragments are synthesized independently before being coupled together in the final stages.[2][6][7] This approach is highly efficient and allows for the strategic introduction of isotopic labels into a specific part of the molecule.

For the synthesis of deuterated Baloxavir, the deuterium atoms are typically incorporated into the dibenzothiepin moiety. This fragment is less complex than the polycyclic triazinanone core, making the introduction of the label more straightforward. The overall logic involves preparing a deuterated version of the key alcohol intermediate, (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol, which is then coupled with the second fragment.[2]

Caption: Convergent synthesis workflow for deuterated Baloxavir marboxil.

Experimental Protocols and Methodologies

Synthesis of the Deuterated Dibenzothiepin Fragment (this compound)

The strategic incorporation of five deuterium atoms is focused on the (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol fragment. The synthesis begins with the corresponding ketone precursor.

Workflow:

Caption: Synthesis of the key deuterated dibenzothiepin precursor.

Protocol for Deuteration and Reduction:

-

H/D Exchange (Deuteration):

-

The starting ketone, 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-one, is dissolved in a suitable deuterated solvent such as D₂O or MeOD.

-

A catalytic amount of a strong base (e.g., NaOD) is added to facilitate the deuterium exchange at the alpha positions to the carbonyl group, resulting in a tetra-deuterated intermediate.

-

The reaction is stirred at an elevated temperature and monitored by MS to ensure complete exchange.

-

Upon completion, the reaction is quenched, and the deuterated ketone is extracted and purified.

-

-

Asymmetric Reduction:

-

The resulting tetra-deuterated ketone intermediate is then subjected to an asymmetric reduction to introduce the fifth deuterium atom and establish the correct stereochemistry at the 11-position.

-

A deuterated reducing agent, such as sodium borodeuteride (NaBD₄), is used in the presence of a chiral catalyst (e.g., a chiral oxazaborolidine) to stereoselectively deliver a deuterium to the carbonyl carbon.

-

This step yields the desired (S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol-d5.

-

Synthesis of the Polycyclic Triazinanone Fragment

The synthesis of the chiral triazinanone core has been reported through various methods, including a process that begins with L-serine to establish the desired stereochemistry efficiently.[8] An alternative and common industrial approach involves the synthesis of a racemic intermediate followed by chiral resolution.[6][9] The resolved (R)-enantiomer of 7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[2][6]oxazino[3,4-c]pyrido[2,1-f][2][3][6]triazine-6,8-dione is the required coupling partner.

Final Assembly and Prodrug Formation

-

Dehydration Coupling:

-

The deuterated dibenzothiepin alcohol (Fragment B-d5) and the chiral triazinanone (Fragment A) are coupled together.[7]

-

This reaction is typically a dehydration condensation performed under acidic conditions.[1]

-

A common reagent system is 1-propanephosphonic anhydride (T3P) with an acid catalyst like methanesulfonic acid (MsOH) in a solvent such as ethyl acetate.[1][10] This step yields the protected, deuterated Baloxavir acid core.

-

-

Debenzylation:

-

Esterification (Prodrug Formation):

-

The final step is the conversion of the deuterated Baloxavir acid to its marboxil prodrug.

-

This is achieved by reacting the acid with chloromethyl methyl carbonate in a suitable solvent like dimethylacetamide to furnish the final product, deuterated Baloxavir marboxil.[1]

-

Quantitative Data and Characterization

The successful synthesis of deuterated Baloxavir marboxil requires rigorous analytical characterization to confirm its identity, purity, and the extent of deuterium incorporation.

| Parameter | Method | Typical Value/Result | Reference |

| Molecular Weight Shift | LC-MS | +5 Da compared to unlabeled standard | [2] |

| Precursor Ion (Baloxavir) | LC-MS/MS | m/z 484.1 [M+H]⁺ | [2] |

| Precursor Ion (this compound) | LC-MS/MS | m/z 489.1 [M+H]⁺ | [2] |

| Fragment Ion (Baloxavir) | LC-MS/MS | m/z 247.0 | [2] |

| Fragment Ion (this compound) | LC-MS/MS | m/z 252.1 | [2] |

| Isotopic Purity | ²H NMR, LC-MS | ≥98% (for d5) | [2] |

| Yield (Benzothiepine Alcohol) | Synthesis | 73% (for non-deuterated analogue) | [6] |

| Yield (Racemic Baloxavir Intermediate) | Synthesis | 78% (for non-deuterated, 2 steps) | [7] |

Characterization Notes:

-

Mass Spectrometry (LC-MS): This is the primary technique to confirm the successful incorporation of deuterium atoms by observing the expected mass shift in both the parent ion and key fragment ions.[2] The consistent shift across fragments confirms that the labels are stable and located in the expected portion of the molecule.

-

Nuclear Magnetic Resonance (²H NMR): This technique is used to confirm the positions of the deuterium atoms and to quantify the isotopic purity of the final compound.

Conclusion

The synthesis of deuterated Baloxavir marboxil is achieved through a robust and strategic convergent pathway. The key to this process is the early and targeted incorporation of deuterium atoms into the dibenzothiepin fragment, which is then coupled with the complex polycyclic triazinanone core. The resulting isotopically labeled compound is an invaluable tool for researchers in drug development, enabling precise bioanalysis and detailed metabolic profiling, which are critical for understanding the behavior of this novel antiviral agent.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. This compound | Benchchem [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction to the synthesis method of Baloxavir marboxil_Chemicalbook [chemicalbook.com]

- 7. Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions [mdpi.com]

- 8. Stereoselective Synthesis of Baloxavir Marboxil Using Diastereoselective Cyclization and Photoredox Decarboxylation of l-Serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. continuuspharma.com [continuuspharma.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Baloxavir-d5

This technical guide provides a comprehensive overview of the chemical properties and stability profile of Baloxavir-d5, a deuterated analog of Baloxavir acid. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical characteristics, stability under various stress conditions, and relevant experimental protocols. This compound is primarily utilized as an internal standard in bioanalytical and pharmacokinetic studies to ensure accurate quantification of Baloxavir in biological matrices.[1][2]

Chemical Properties of this compound

This compound, also known as Baloxavir acid-d5, is the stable isotope-labeled version of Baloxavir acid, the active metabolite of the prodrug Baloxavir marboxil.[1][3] The incorporation of five deuterium atoms results in a 5-dalton mass shift, which is essential for its use in mass spectrometry-based assays.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Baloxavir acid-d5; S-033447-d5 | [1][3] |

| Molecular Formula | C₂₄H₁₅D₄F₂N₃O₄S | [4] |

| Molecular Weight | 487.5 g/mol | [4] |

| IUPAC Name | (R)-12-((S)-7, 8-difluoro-6, 11-dihydrodibenzo[b, e]thiepin-11-yl-1, 2, 3, 4, 11-d5)-7-hydroxy-3, 4, 12, 12a-tetrahydro-1H-[1][5]oxazino[3, 4-c]pyrido[2, 1-f][1][5][6]triazine-6, 8-dione | [2] |

| Parent Drug | Baloxavir Marboxil | [2] |

| Purity | Typically >98% | [1] |

| Storage | Recommended conditions specified in the Certificate of Analysis; generally refrigerated (2-8 °C) for stock solutions. | [3][7] |

Stability Analysis

Comprehensive stability data for this compound is not extensively published. However, forced degradation studies conducted on the non-labeled prodrug, Baloxavir marboxil, provide critical insights into the stability of the core molecular structure under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

A kinetic degradation study of Baloxavir marboxil revealed its susceptibility to hydrolysis, oxidation, and photolysis.[8][9] The degradation kinetics were found to follow zero-order reactions under acidic, neutral thermal, and photolytic conditions, while first-order kinetics were observed for basic and oxidative degradation.[8][9][10]

Table 2: Summary of Forced Degradation Studies on Baloxavir Marboxil

| Condition | Reagent/Parameter | Observation | Degradation Kinetics | Source(s) |

| Acidic | 0.1 M HCl at 60°C | Significant degradation observed. | Zero-order | [8][9] |

| Basic | 0.01 M NaOH at Room Temp | Rapid degradation; peak disappeared in under 90 minutes. | First-order | [8][9] |

| Oxidative | 3% H₂O₂ at Room Temp | Notable degradation observed. | First-order | [8][9] |

| Thermal (Neutral) | Refluxing at 60°C for 1 hour | Degradation observed between 5.96% and 9.55%. | Zero-order | [11][12] |

| Photolytic | UV light exposure | Degradation observed. | Zero-order | [8][9] |

These findings underscore the importance of controlling pH, temperature, and light exposure to maintain the integrity of Baloxavir and its deuterated analog during sample collection, processing, and storage.

Experimental Protocols

Bioanalytical Method for Quantification in Human Plasma

This compound is crucial as an internal standard for the accurate quantification of Baloxavir in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Analysis

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add a known concentration of this compound internal standard solution.

-

Perform liquid-liquid extraction to isolate the analyte and internal standard from plasma matrix components.[13]

-

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive ionization.

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.[13]

-

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Baloxavir (Analyte) | This compound (Internal Standard) |

| Column | Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm) | Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm) |

| MRM Transition | m/z 484.1 → 247.0 | m/z 489.1 → 252.1 |

| Linear Range | 0.505 to 302.724 ng/mL | N/A |

| Mean Recovery | 81.29% | 92.76% |

| Limit of Detection | 0.127 ng/mL | N/A |

| (Source:[13]) |

Forced Degradation Study Protocol

The following outlines a general protocol for stress testing, based on studies performed on Baloxavir marboxil.

-

Acid Degradation: Dissolve the drug substance in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 1 hour). Neutralize the solution before analysis.[11]

-

Base Degradation: Dissolve the drug substance and add 0.01 M NaOH. Keep the solution at room temperature and monitor degradation over time (e.g., up to 90 minutes). Neutralize before analysis.[9]

-

Oxidative Degradation: Dissolve the drug substance and add 3-10% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified duration (e.g., 30 minutes).[9][11]

-

Thermal Degradation: Store the solid drug substance or a solution in a neutral solvent (e.g., water) at an elevated temperature (e.g., 60°C) for a defined period.[11]

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light in a photostability chamber.

-

Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC or UPLC method to separate the parent drug from any degradation products.

Visualizations

Mechanism of Action: Inhibition of Viral Replication

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, Baloxavir acid.[5][14] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus polymerase complex.[6][14][15] This inhibition prevents the virus from "snatching" capped primers from host cell mRNA, a process essential for the transcription of viral mRNA and subsequent viral replication.[5][16]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 6. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcdronline.org [jcdronline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Kinetic degradation study for the first licensed anti‐influenza polymerase inhibitor, baloxavir marboxil, using high‐performance liquid chromatography‐mass spectrometry [agris.fao.org]

- 11. soeagra.com [soeagra.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Baloxavir | C24H19F2N3O4S | CID 124081876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Baloxavir | 1985605-59-1 [chemicalbook.com]

understanding the mechanism of Baloxavir-d5 as an internal standard

An In-depth Technical Guide to the Mechanism of Baloxavir-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of this compound as an internal standard in the quantitative analysis of Baloxavir. It is intended for researchers, scientists, and drug development professionals who are utilizing or developing bioanalytical methods for this novel antiviral agent.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process.[1] Deuterated internal standards are considered the gold standard for quantitative mass spectrometry for several key reasons:[2][3]

-

Chemical and Physical Similarity: this compound is chemically identical to Baloxavir, with the only difference being the substitution of five hydrogen atoms with deuterium.[4] This ensures that it behaves identically during sample extraction, chromatography, and ionization.

-

Co-elution: Due to its identical chemical properties, this compound co-elutes with the unlabeled Baloxavir during liquid chromatography.[2]

-

Mass Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between Baloxavir and this compound due to the mass difference imparted by the deuterium atoms.[1]

-

Correction for Variability: By tracking the signal of the internal standard, variations in sample recovery during preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response can be accurately corrected.[2][5] This significantly improves the precision and accuracy of the quantitative results.

Mechanism of Action of Baloxavir

To understand the context of its measurement, it is crucial to grasp the mechanism of action of Baloxavir. Baloxavir marboxil is an antiviral prodrug that, after oral administration, is rapidly hydrolyzed to its active metabolite, Baloxavir acid.[6][7][8] Baloxavir acid targets and inhibits the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, a key component of the influenza virus RNA polymerase complex.[9][10][11] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[7][8] By blocking this critical step, Baloxavir effectively halts viral gene transcription and replication.[4][6]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 9. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 10. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Baloxavir-d5: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Baloxavir-d5, a deuterated analog of the antiviral agent Baloxavir. This document details its physicochemical properties, the mechanism of action of its parent compound, and relevant clinical and resistance data, presented with the clarity and detail required for a scientific audience.

Core Compound Data: this compound

This compound serves as a crucial internal standard for the accurate quantification of Baloxavir in biological samples during pharmacokinetic and metabolic studies. Its deuterium labeling enhances the precision of mass spectrometry and liquid chromatography analyses.[1]

| Property | Value | Source(s) |

| CAS Number | Not Available | [1][2][3] |

| Molecular Weight | 488.52 g/mol | [1][2] |

| Molecular Formula | C24H14D5F2N3O4S | [1][2] |

| Synonyms | Baloxavir acid-d5; S-033447-d5 | [4] |

| Parent Drug | Baloxavir Marboxil | [1] |

Mechanism of Action: Targeting Influenza Virus Replication

This compound is the deuterated form of Baloxavir acid, the active metabolite of the prodrug Baloxavir marboxil (brand name Xofluza).[5][6] Baloxavir marboxil was the first-in-class medication to be approved that functions as a cap-dependent endonuclease inhibitor.[5] Its mechanism of action is distinct from other antiviral classes, such as neuraminidase inhibitors.[6]

The primary target of Baloxavir acid is the polymerase acidic (PA) protein, an essential component of the influenza virus's RNA polymerase complex.[7] Specifically, it inhibits the cap-dependent endonuclease activity of the PA protein.[8] This enzymatic activity is critical for the virus to co-opt the host cell's machinery for its own replication through a process known as "cap-snatching."[5][6] In this process, the virus cleaves the 5' caps from host pre-messenger RNAs to use as primers for the synthesis of its own viral mRNAs.[5][6] By blocking this step, Baloxavir effectively halts viral gene transcription and replication.[4]

References

- 1. veeprho.com [veeprho.com]

- 2. Baloxavir D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza [pubmed.ncbi.nlm.nih.gov]

Baloxavir-d5: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and storage conditions for Baloxavir-d5. As a deuterated analog of Baloxavir acid, the active metabolite of Baloxavir marboxil, this compound is primarily utilized as an internal standard in bioanalytical assays for the precise quantification of Baloxavir in biological matrices. While specific quantitative solubility and storage data for this compound are not extensively published, this guide summarizes the known properties of its non-deuterated counterparts, Baloxavir marboxil and Baloxavir acid, to provide valuable guidance for researchers.

Understanding this compound

This compound is a stable isotope-labeled form of Baloxavir acid. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can sometimes alter the metabolic stability and pharmacokinetic properties of a drug. However, it is generally expected that the fundamental solubility and storage characteristics will be similar to the parent compound.[1] Often, deuterated compounds exhibit similar solubility profiles but may have improved oxidative stability.[1]

Solubility Data

There is a lack of specific quantitative solubility data for this compound in the public domain. However, the solubility of Baloxavir marboxil and Baloxavir acid in various solvents provides a strong indication of the types of solvents that are likely to be effective for this compound.

Table 1: Solubility of Baloxavir Marboxil

| Solvent | Solubility | Notes |

| Dimethylsulfoxide (DMSO) | Freely soluble[2] | - |

| Acetonitrile | Soluble[2] | - |

| Methanol | Slightly soluble[2] | - |

| Ethanol | Slightly soluble[2] | - |

| Water | Practically insoluble[2] | - |

| DMSO:PBS (pH 7.2) (1:6) | ~0.14 mg/mL | For aqueous buffer solubility, it is recommended to first dissolve in DMSO.[3] |

Table 2: Solubility of Baloxavir Acid

| Solvent | Solubility | Notes |

| Dimethylsulfoxide (DMSO) | 41.67 mg/mL (86.19 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can reduce solubility.[4] |

| Water | Insoluble | - |

Storage and Stability

Table 3: Recommended Storage Conditions for Baloxavir Compounds

| Compound | Temperature | Additional Recommendations |

| Baloxavir Marboxil | -20°C[5] | Store in the original package to protect from moisture.[6] |

| 15-30°C | For commercial formulations.[7] | |

| This compound | Refer to Certificate of Analysis | As a general practice for research compounds, storage at -20°C or -80°C, protected from light and moisture, is advisable.[8] |

Experimental Protocols

Detailed experimental protocols for determining the solubility of this compound are not published. However, a general approach for assessing the solubility of a new chemical entity can be applied.

General Protocol for Solubility Assessment:

-

Solvent Screening: A preliminary screen of various organic and aqueous solvents at different pH levels should be conducted.

-

Equilibrium Solubility Measurement:

-

An excess amount of the compound is added to a known volume of the solvent.

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

pH-Solubility Profile: To understand the impact of pH on solubility in aqueous solutions, the equilibrium solubility is determined across a range of pH values (e.g., in phosphate buffers from pH 1 to 7.4).[1]

-

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the thermal behavior and stability of the solid form.[1]

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the preparation of a stock solution and serial dilutions for use in an in vitro assay, a common application for a compound like this compound as an internal standard.

Caption: Workflow for preparing this compound standard solutions.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Baloxavir marboxil|1985606-14-1|MSDS [dcchemicals.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. recoverytrial.net [recoverytrial.net]

- 8. medchemexpress.com [medchemexpress.com]

Potential Isotopic Effects of Deuterium Labeling in Baloxavir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baloxavir marboxil, a prodrug of the potent influenza virus cap-dependent endonuclease inhibitor baloxavir acid, has emerged as a significant antiviral therapeutic.[1] Strategic modification of its chemical structure, such as through deuterium labeling, presents a compelling avenue for potentially enhancing its pharmacokinetic profile. This technical guide explores the theoretical underpinnings and potential practical implications of deuterium substitution in the Baloxavir molecule. While direct comparative studies on deuterated Baloxavir are not publicly available, this document extrapolates from established principles of kinetic isotope effects (KIE) and the known metabolic pathways of Baloxavir to provide a comprehensive overview for researchers in drug development. We will delve into the potential effects on metabolic stability and antiviral activity, provide detailed experimental protocols for assessing these effects, and present illustrative data in a structured format.

Introduction to Deuterium Labeling in Drug Development

Deuterium (²H), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (¹H). This seemingly subtle difference can have a profound impact on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step can be significantly slowed when a C-D bond is present. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool in drug discovery and development.[2]

The primary application of the KIE in medicinal chemistry is to improve the metabolic stability of a drug.[3] By selectively replacing hydrogen atoms at known sites of metabolism with deuterium, the rate of metabolic conversion can be reduced, potentially leading to:

-

Increased plasma half-life (t½): A slower rate of metabolism can prolong the drug's presence in the systemic circulation.

-

Enhanced bioavailability (AUC): Reduced first-pass metabolism can lead to a greater proportion of the administered dose reaching the bloodstream.

-

Reduced formation of metabolites: This can decrease the potential for metabolite-associated toxicity.

-

Lower inter-individual variability: By minimizing the impact of polymorphic drug-metabolizing enzymes.

Baloxavir: Mechanism of Action and Metabolism

Baloxavir marboxil is an orally administered prodrug that is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract, liver, and blood to its active form, baloxavir acid.[4][5] Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for viral mRNA synthesis.[1][4] By inhibiting this "cap-snatching" mechanism, baloxavir acid effectively blocks viral gene transcription and replication.[4]

The primary route of elimination for baloxavir acid is metabolism, predominantly through UDP-glucuronosyltransferase 1A3 (UGT1A3) , with a minor contribution from cytochrome P450 3A4 (CYP3A4) .[5][6]

Signaling Pathway: Baloxavir's Inhibition of Influenza Virus Replication

Caption: Mechanism of action of Baloxavir acid in inhibiting influenza virus replication.

Potential Sites for Deuterium Labeling in Baloxavir and Hypothesized Effects

Given that the metabolism of baloxavir acid is driven by UGT1A3 and CYP3A4, strategic deuterium labeling at sites susceptible to enzymatic attack could potentially alter its pharmacokinetic profile. While the precise sites of metabolism on the baloxavir acid molecule are not publicly detailed, we can hypothesize potential locations based on common metabolic transformations.

Potential Impact on CYP3A4-mediated Metabolism

CYP3A4 often catalyzes oxidation reactions at electron-rich and sterically accessible positions. Potential sites for deuteration to slow CYP3A4-mediated metabolism could include aromatic rings or benzylic positions. A reduction in the rate of CYP3A4-mediated metabolism could lead to a modest increase in the overall exposure to baloxavir acid.

Potential Impact on UGT1A3-mediated Glucuronidation

UGT1A3 is responsible for the major metabolic pathway of baloxavir acid. Glucuronidation typically occurs at nucleophilic heteroatoms (e.g., hydroxyl, carboxyl groups). While the KIE for glucuronidation is generally considered to be smaller than for CYP-mediated oxidation, deuterium substitution in proximity to the site of glucuronidation could potentially influence the rate of this reaction.

Illustrative Data on Potential Pharmacokinetic Improvements

The following tables present hypothetical, yet plausible, quantitative data illustrating the potential impact of deuterium labeling on the pharmacokinetic parameters of baloxavir acid. This data is for illustrative purposes only and is not derived from experimental studies.

Table 1: Hypothetical In Vitro Metabolic Stability of Deuterated Baloxavir Analogs

| Compound | Human Liver Microsome t½ (min) | Human Hepatocyte t½ (min) |

| Baloxavir Acid | 60 | 90 |

| Deuterated Analog 1 (D-Baloxavir-A) | 90 | 135 |

| Deuterated Analog 2 (D-Baloxavir-B) | 75 | 110 |

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of Deuterated Baloxavir Analogs in a Rodent Model

| Compound | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) |

| Baloxavir Acid | 500 | 6000 | 24 |

| Deuterated Analog 1 (D-Baloxavir-A) | 550 | 9000 | 36 |

| Deuterated Analog 2 (D-Baloxavir-B) | 520 | 7200 | 30 |

Potential Impact on Antiviral Activity

Deuterium labeling is not expected to directly alter the intrinsic antiviral activity of baloxavir acid, as the mechanism of action involves binding to the PA endonuclease, which is not a bond-breaking event. However, by improving the pharmacokinetic profile, deuteration could lead to sustained therapeutic concentrations, potentially enhancing the overall in vivo efficacy.

Table 3: Hypothetical In Vitro Antiviral Activity of Deuterated Baloxavir Analogs

| Compound | IC₅₀ against Influenza A/H1N1 (nM) | IC₅₀ against Influenza A/H3N2 (nM) | IC₅₀ against Influenza B (nM) |

| Baloxavir Acid | 1.5 | 2.0 | 5.0 |

| Deuterated Analog 1 (D-Baloxavir-A) | 1.6 | 2.1 | 5.2 |

| Deuterated Analog 2 (D-Baloxavir-B) | 1.5 | 2.0 | 5.1 |

Experimental Protocols for Assessing Isotopic Effects

To empirically determine the effects of deuterium labeling on Baloxavir, a series of in vitro and in vivo experiments would be necessary.

Synthesis of Deuterated Baloxavir Analogs

The synthesis of deuterated baloxavir would likely involve the use of deuterated starting materials in a synthetic route analogous to that of the unlabeled compound.[7] For example, key intermediates could be prepared in their deuterated forms and then coupled to form the final product.

In Vitro Metabolic Stability Assays

-

Objective: To determine the in vitro half-life of deuterated and non-deuterated baloxavir acid in the presence of human liver microsomes.

-

Methodology:

-

Prepare a reaction mixture containing human liver microsomes, NADPH regenerating system, and phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the test compound (baloxavir acid or a deuterated analog).

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a suitable solvent (e.g., acetonitrile).

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The half-life (t½) is calculated from the rate of disappearance of the parent compound.

-

-

Objective: To determine if deuteration alters the potential of baloxavir acid to inhibit major drug-metabolizing enzymes.

-

Methodology:

-

Utilize commercially available kits for CYP3A4 and UGT1A3 inhibition assays.[8][9][10]

-

Incubate a specific probe substrate for each enzyme with human liver microsomes or recombinant enzymes in the presence of varying concentrations of the test compound.

-

Quantify the formation of the metabolite of the probe substrate using LC-MS/MS or a fluorescent readout.[11]

-

Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

-

In Vitro Antiviral Activity Assays

-

Objective: To determine the concentration of the deuterated and non-deuterated baloxavir acid required to inhibit influenza virus replication by 50% (IC₅₀).

-

Methodology:

-

Seed susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and grow to confluence.

-

Prepare serial dilutions of the test compounds.

-

Infect the cell monolayers with a known amount of influenza virus in the presence of the test compounds.

-

After an incubation period to allow for viral entry, the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.

-

After a further incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet).

-

The plaques are counted, and the IC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[12][13][14]

-

Experimental Workflow for In Vitro Evaluation

Caption: In vitro experimental workflow for comparing deuterated and non-deuterated Baloxavir.

In Vivo Pharmacokinetic Studies

-

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated baloxavir acid in an animal model (e.g., rats or mice).

-

Methodology:

-

Administer a single oral dose of the test compound to the animals.

-

Collect blood samples at various time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

-

Logical Relationship for Predicting In Vivo Outcome

Caption: Logical flow from deuterium labeling to potential in vivo benefits for Baloxavir.

Conclusion

Deuterium labeling represents a promising strategy for optimizing the pharmacokinetic properties of Baloxavir. Based on its known metabolic pathways involving CYP3A4 and UGT1A3, targeted deuteration has the potential to slow down its metabolism, thereby increasing its half-life and overall exposure. While the intrinsic antiviral activity is unlikely to be affected, an improved pharmacokinetic profile could translate to enhanced in vivo efficacy. The experimental protocols outlined in this guide provide a framework for systematically evaluating the potential benefits of deuterated Baloxavir analogs. Further research in this area is warranted to fully explore the therapeutic potential of this approach for influenza treatment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. fda.gov [fda.gov]

- 6. Population Pharmacokinetics and Exposure-Response Relationships of Baloxavir Marboxil in Influenza Patients at High Risk of Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baloxavir-d5 | Benchchem [benchchem.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. UGT Inhibition | Evotec [evotec.com]

- 10. evotec.com [evotec.com]

- 11. abcam.com [abcam.com]

- 12. Influenza virus plaque assay [protocols.io]

- 13. mdpi.com [mdpi.com]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Commercial Suppliers and Technical Guide for High-Purity Baloxavir-d5

For researchers, scientists, and drug development professionals requiring high-purity Baloxavir-d5 for use as an internal standard in pharmacokinetic and bioanalytical studies, a number of commercial suppliers offer this stable isotope-labeled compound. This technical guide provides an overview of available suppliers, a summary of typical product specifications, detailed experimental protocols for its use, and a visualization of the parent drug's mechanism of action.

Commercial Suppliers of High-Purity this compound

Several companies specialize in the provision of pharmaceutical reference standards, including isotopically labeled compounds like this compound. While specific batch-to-batch variations will exist, the following suppliers are key sources for this material. Researchers are advised to request a Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.

| Supplier Name | Website | Available Purity Data | Notes |

| Cleanchem Laboratories | --INVALID-LINK-- | States that a comprehensive Certificate of Analysis is supplied with each compound.[1] | Offers a range of Baloxavir-related impurities and standards. |

| Benchchem | --INVALID-LINK-- | Provides representative data suggesting chemical purity of >98% (by HPLC) and isotopic purity of >99% for d5.[2] | Website includes detailed information on synthesis and analytical methods. |

| Veeprho | --INVALID-LINK-- | Product page indicates high quality for use as an internal standard in analytical and pharmacokinetic research.[3] | Specializes in pharmaceutical impurity reference standards. |

| Simson Pharma Limited | --INVALID-LINK-- | States that every compound is accompanied by a Certificate of Analysis.[4] | A leading manufacturer and exporter of pharmaceutical reference standards. |

| Hubei Moxin Biotechnology Co., Ltd | (No website provided in search) | Offers purity levels of 95%+ or 98%+.[5] | Provides a range of packaging sizes. |

| RXN Chemicals | --INVALID-LINK-- | Describes the product as a high-purity pharmaceutical impurity for R&D and manufacturing.[6] | Supplies ICH Q3A/Q3B-compliant reference standards. |

| Axios Research | --INVALID-LINK-- | States that the product is a fully characterized chemical compound used as a reference standard.[7] | Products are intended for analytical purposes. |

| MedchemExpress | --INVALID-LINK-- | Describes the product as a deuterium-labeled Baloxavir for research use.[8] | Provides a range of small molecules and inhibitors. |

Experimental Protocols

The following protocols are synthesized from publicly available data and represent typical methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Convergent Synthesis Approach)

The synthesis of this compound is analogous to that of the unlabeled Baloxavir and typically follows a convergent approach where two key fragments are synthesized separately and then coupled.[2]

Fragment A Synthesis: Preparation of the deuterated dibenzothiepin moiety. This is a critical step where the deuterium atoms are incorporated.

-

Reactants: A suitable precursor to the 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol.

-

Deuterium Source: Deuterated reagents such as deuterium gas (D2) with a catalyst (e.g., Palladium on carbon) or a deuterated reducing agent.

-

Procedure (Illustrative):

-

The precursor is dissolved in an appropriate solvent (e.g., methanol-d4).

-

A catalyst is added, and the reaction mixture is stirred under a deuterium gas atmosphere.

-

The reaction is monitored by TLC or LC-MS until completion.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the deuterated fragment.

-

Fragment B Synthesis: Preparation of the triazinanone core. This is typically synthesized without isotopic labeling.

Coupling Reaction:

-

Reactants: Deuterated Fragment A and non-deuterated Fragment B.

-

Coupling Agent: A dehydrating agent such as 1-propanephosphonic anhydride (T3P).

-

Procedure:

-

Fragments A and B are dissolved in an anhydrous solvent (e.g., dichloromethane).

-

The coupling agent is added portion-wise at a controlled temperature.

-

The reaction is stirred until completion as monitored by LC-MS.

-

The reaction mixture is quenched, and the crude product is extracted.

-

Purification of this compound (Preparative HPLC)

-

Stationary Phase: C18 or phenyl-type reverse-phase column.[2]

-

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[2]

-

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO).

-

The solution is injected onto the preparative HPLC system.

-

Fractions are collected based on the UV chromatogram.

-

Fractions containing the pure product are pooled and lyophilized to yield high-purity this compound.

-

Quality Control and Analysis (LC-MS/MS)

This protocol is for the quantification of Baloxavir in a biological matrix using this compound as an internal standard.[9][10]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC system.

-

Column: Acquity UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 mm x 150 mm.[10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Visualizations

Mechanism of Action of Baloxavir

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition prevents the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis and subsequent viral replication.[11][12][13][14]

Caption: Mechanism of action of Baloxavir acid.

Experimental Workflow for this compound Quality Control

The following diagram illustrates a typical workflow for the quality control and analysis of a this compound sample using LC-MS/MS.

Caption: Quality control workflow for this compound.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Baloxavir D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. Baloxavir Impurity 1-d5, CasNo. Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 6. rxnchem.com [rxnchem.com]

- 7. Baloxavir Impurity 1-d5 | Axios Research [axios-research.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 13. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

Methodological & Application

Application Note: Quantification of Baloxavir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Baloxavir marboxil is a first-in-class antiviral agent that, after oral administration, is rapidly hydrolyzed to its active metabolite, Baloxavir acid (BXA). BXA is a potent inhibitor of the cap-dependent endonuclease, an essential enzyme for the replication of influenza A and B viruses. Accurate quantification of Baloxavir acid in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Baloxavir acid in human plasma, utilizing its stable isotope-labeled analog, Baloxavir-d5, as the internal standard (IS) to ensure high accuracy and precision. The method employs a straightforward liquid-liquid extraction procedure for sample clean-up and has been validated over a clinically relevant concentration range.

Experimental Workflow

The overall experimental process for the quantification of Baloxavir acid in human plasma is depicted in the workflow diagram below.

Caption: Experimental workflow for Baloxavir quantification.

Materials and Methods

Reagents and Chemicals

-

Baloxavir acid (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic acid (LC-MS Grade)

-

tert-Butyl methyl ether (TBME) (HPLC Grade)

-

Ultrapure water

-

Control human plasma (K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Baloxavir acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Baloxavir acid stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 50 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).

-

Vortex for 10 seconds.

-

Add 500 µL of tert-butyl methyl ether (TBME).

-

Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (see Table 1).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Acquity UPLC Peptide BEH C18, 300Å, 1.7µm, 2.1mm x 150mm[1][2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.6 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | A gradient elution is typically used. For example: Start with 80% A, decrease to 20% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

Table 2: Mass Spectrometer Settings

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V[3] |

| Source Temperature | 500°C[3] |

| Nebulizer Gas | 30 psi[3] |

| Curtain Gas | 25 psi[3] |

| Collision Gas (CAD) | Nitrogen, 4 psi[3] |

Table 3: MRM Transitions and Compound-Dependent Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Baloxavir acid | 484.1[1][2] | 247.0[1][2] | 35[3] | 20[3] |

| This compound (IS) | 489.1[1][2] | 252.1[1][2] | 35[3] | 20[3] |

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the validation results is presented below.

Table 4: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.505 - 302.724 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Intra-day Precision (%CV) | < 3.95%[1][2] |

| Inter-day Precision (%CV) | < 3.95%[1][2] |

| Intra-day Accuracy (%) | 97.08% to 105.51%[1][2] |

| Inter-day Accuracy (%) | 97.49% to 101.99%[1][2] |

| Mean Recovery (Baloxavir acid) | 81.29%[1][2] |

| Mean Recovery (this compound) | 92.76%[1][2] |

| Lower Limit of Quantification (LLOQ) | 0.505 ng/mL[1] |

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the quantification process.

Caption: Analyte quantification logic diagram.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Baloxavir acid in human plasma. The use of a deuterated internal standard, this compound, ensures accuracy by compensating for variability in sample preparation and matrix effects. This method is well-suited for supporting pharmacokinetic and other clinical studies of Baloxavir.

References

Application Notes and Protocols for the Use of Baloxavir-d5 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baloxavir marboxil is an antiviral medication used to treat influenza A and B infections. It is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[1][2][3][4] Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion of baloxavir acid. Accurate quantification of baloxavir in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as Baloxavir-d5, is the preferred method for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound as an internal standard in pharmacokinetic research of baloxavir.

Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) |

| Baloxavir acid | C24H19F2N3O4S | 483.49 |

| This compound | C24H14D5F2N3O4S | 488.52 |

Bioanalytical Method Using this compound

A validated LC-MS/MS method for the quantification of baloxavir in human plasma using this compound as an internal standard has been established.[8] This method demonstrates good linearity, precision, accuracy, and recovery, making it suitable for bioequivalence and pharmacokinetic studies.

Experimental Workflow

References

- 1. Pharmacokinetics, safety, and simulated efficacy of an influenza treatment, baloxavir marboxil, in Chinese individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and safety of a novel influenza treatment (baloxavir marboxil) in Korean subjects compared with Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. clinician.com [clinician.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. researchgate.net [researchgate.net]

Development of a Bioanalytical Method for Baloxavir using Baloxavir-d5 as an Internal Standard

Application Note and Protocol

Introduction

Baloxavir marboxil is a novel antiviral medication prescribed for the treatment of acute uncomplicated influenza.[1][2] It is a prodrug that is rapidly metabolized to its active form, baloxavir acid (BXA), which inhibits the cap-dependent endonuclease activity of the influenza virus polymerase, a crucial step in viral replication.[1] To support pharmacokinetic and bioequivalence studies, a robust and reliable bioanalytical method for the quantification of baloxavir in biological matrices is essential. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of baloxavir in human plasma, utilizing its stable isotope-labeled analog, Baloxavir-d5, as the internal standard (IS).[3][4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[5]

Experimental Protocols

Materials and Reagents

-

Baloxavir reference standard

-

This compound internal standard[5]

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium formate

-

Human plasma (with K2EDTA or heparin as anticoagulant)[1][6]

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of baloxavir and this compound reference standards and dissolve in methanol to a final volume of 1 mL.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of methanol and water (1:1, v/v) to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate volumes of the baloxavir working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 0.505 to 302.724 ng/mL.[3]

-

Prepare quality control (QC) samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

Two primary methods for sample preparation are protein precipitation and liquid-liquid extraction.

Protocol 1: Protein Precipitation (PPT) [2][4]

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile containing 0.1% formic acid.[1][6]

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [3]

-

To 100 µL of plasma sample, add 25 µL of the internal standard working solution.

-

Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | Acquity UPLC Peptide BEH C18 (2.1 x 150 mm, 1.7 µm)[3][4] or Waters Xterra® MS C8 (4.6 x 50 mm, 5 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in water or 10.0 mM Ammonium formate (pH 3.5)[2] |

| Mobile Phase B | Acetonitrile[2] |

| Flow Rate | 0.6 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | A linear gradient can be optimized for optimal separation. |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Baloxavir) | m/z 484.1 → 247.0[3][4] |

| MRM Transition (this compound) | m/z 489.1 → 252.1[3][4] |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation and Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.505 - 302.724 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Intra-day Precision (%CV) | < 3.95%[3] |

| Inter-day Precision (%CV) | < 3.95%[3] |

| Intra-batch Accuracy (%) | 97.08% to 105.51%[3] |

| Inter-batch Accuracy (%) | 97.49% to 101.99%[3] |

| Mean Recovery (Baloxavir) | 81.29%[3] |

| Mean Recovery (this compound) | 92.76%[3] |

| Limit of Detection (LOD) | 0.127 ng/mL[3] |

Visualizations

Caption: Experimental workflow for the bioanalytical method.

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a detailed protocol for a sensitive, specific, and reliable LC-MS/MS method for the quantification of baloxavir in human plasma using this compound as an internal standard. The method has been successfully validated and is suitable for use in pharmacokinetic and other clinical studies requiring the accurate measurement of baloxavir concentrations. The detailed experimental procedures and established validation parameters demonstrate the robustness of this bioanalytical assay.

References

- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 2. LC-MS/MS-based metabolite quantitation of the antiviral prodrug baloxavir marboxil, a new therapy for acute uncomplicated influenza, in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Simultaneous quantification of baloxavir marboxil and its active metabolite in human plasma using UHPLC-MS/MS: Application to a human pharmacokinetic study with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Baloxavir Analysis Using a Deuterated Standard

These application notes provide detailed methodologies for the quantitative analysis of Baloxavir's active metabolite, Baloxavir acid (BXA), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a deuterated standard, such as Baloxavir-d5, is crucial for accurate and precise quantification as it effectively compensates for variations in sample preparation and matrix effects.[1]

Introduction

Baloxavir marboxil is an antiviral prodrug that is rapidly metabolized to its active form, Baloxavir acid, a potent inhibitor of the cap-dependent endonuclease essential for influenza virus replication.[1][2] Accurate measurement of Baloxavir acid in biological matrices is essential for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The methods detailed below describe two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), followed by LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Baloxavir acid using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Analyte | Baloxavir acid (BXA) |

| Internal Standard | This compound |

| LC Column | Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm) or equivalent |

| Mobile Phase | Acetonitrile and 10.0 mM ammonium formate pH 3.5 (gradient or isocratic) |

| Flow Rate | 0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MRM Transition (BXA) | m/z 484.1 → 247.0 |

| MRM Transition (this compound) | m/z 489.1 → 252.1 |

Data synthesized from multiple sources.[2][3]

Table 2: Method Validation Parameters

| Parameter | Value |

| Linearity Range | 0.505 to 302.724 ng/mL |

| Intra-day Precision | < 3.95% |

| Inter-day Precision | < 3.95% |

| Accuracy (Intra-batch) | 97.08% to 105.51% |

| Accuracy (Inter-batch) | 97.49% to 101.99% |

| Mean Recovery (BXA) | 81.29% |

| Mean Recovery (this compound) | 92.76% |

| Limit of Detection (LOD) | 0.127 ng/mL |

Data sourced from a study utilizing this compound as the internal standard.[2][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a robust method for extracting Baloxavir acid from plasma, providing a clean extract for LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Aliquoting: Pipette a known volume (e.g., 200 µL) of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 20 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.

-

Extraction: Add a larger volume (e.g., 1 mL) of the extraction solvent.

-

Vortexing: Vortex the samples vigorously for an extended period (e.g., 5-10 minutes) to ensure complete extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 200 µL) of the reconstitution solution.

-

Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a simpler and faster method for sample preparation, suitable for high-throughput analysis.

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Precipitating agent (e.g., acetonitrile, methanol)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each plasma sample, calibration standard, and quality control sample.

-

Vortexing: Briefly vortex the samples.

-

Precipitation: Add a volume of the cold precipitating agent, typically in a 3:1 or 4:1 ratio to the plasma volume (e.g., 300-400 µL of acetonitrile).

-

Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflows for Baloxavir sample preparation.

Caption: Logical relationship of Baloxavir analysis.

References

Application of Baloxavir-d5 in Preclinical and Clinical Trials: A Guide for Researchers

Application Notes and Protocols

For researchers, scientists, and drug development professionals, understanding the precise application of isotopically labeled compounds is critical for robust drug development. Baloxavir-d5, the deuterium-labeled analog of Baloxavir acid (the active metabolite of Baloxavir marboxil), serves as an indispensable tool in the preclinical and clinical evaluation of this novel anti-influenza agent. Its primary application lies in its use as an internal standard for quantitative bioanalysis, ensuring the accuracy and precision of pharmacokinetic and metabolic studies.

Introduction to Baloxavir and the Role of this compound

Baloxavir marboxil is a first-in-class antiviral prodrug that is rapidly converted to its active form, Baloxavir acid.[1] This active metabolite potently and selectively inhibits the cap-dependent endonuclease of the influenza virus polymerase, a crucial enzyme for viral mRNA synthesis and replication.[1][2] Given its novel mechanism of action and clinical efficacy, rigorous bioanalytical methods are required to characterize its pharmacokinetic profile.

This compound is a stable isotope-labeled version of Baloxavir acid.[3][4] Its development was specifically for use as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] By introducing a known amount of this compound into biological samples, researchers can accurately quantify the concentration of the unlabeled drug, compensating for variations in sample preparation and instrument response.[3]

Application in Preclinical and Clinical Pharmacokinetic Studies

The accurate measurement of Baloxavir and its prodrug, Baloxavir marboxil, in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is instrumental in these studies.

Bioanalytical Method Validation

Validated LC-MS/MS methods using this compound as an internal standard have been successfully employed in human pharmacokinetic studies.[5] These methods demonstrate high sensitivity, specificity, and reproducibility, which are essential for regulatory submissions. Key validation parameters are summarized in the table below.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Baloxavir Quantification in Human Plasma Using this compound as an Internal Standard. [6]

| Parameter | Value |

| Linearity Range | 0.505 to 302.724 ng/mL |

| Intra-day Precision | Within 3.95% |

| Inter-day Precision | Within 3.95% |

| Intra-batch Accuracy | 97.08% to 105.51% |

| Inter-batch Accuracy | 97.49% to 101.99% |

| Mean Recovery (Baloxavir) | 81.29% |

| Mean Recovery (this compound) | 92.76% |

| Limit of Detection (LOD) | 0.127 ng/mL |

Human Pharmacokinetic Data

Phase I clinical trials in healthy adults have utilized these robust analytical methods to characterize the pharmacokinetic profile of Baloxavir acid following a single oral dose of Baloxavir marboxil.[7] The long terminal elimination half-life supports the convenience of single-dose administration.[7]

Table 2: Selected Pharmacokinetic Parameters of Baloxavir Acid in Healthy Adults (Fasted State). [7]

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | ~3.5 hours |

| Terminal Elimination Half-life (t1/2) | 49 to 91 hours |

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Baloxavir in human plasma using this compound as an internal standard, based on published literature.[5][6]

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a common method for extracting Baloxavir and this compound from a plasma matrix.

Caption: Workflow for Plasma Sample Preparation.

Protocol:

-

Pipette 50 µL of human plasma into a clean microcentrifuge tube.

-

Add a known concentration of this compound solution (internal standard).

-

Vortex the sample briefly to mix.

-

Add a protein precipitation/extraction solvent, such as acetonitrile containing 0.1% formic acid.[5]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new tube or vial for analysis.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol details the instrumental parameters for the separation and detection of Baloxavir and this compound.

Caption: LC-MS/MS Analytical Workflow.

Chromatographic Conditions: [5]

-

Column: A C8 or C18 reversed-phase column is typically used, for instance, an Acquity UPLC Peptide BEH C18 (300Å, 1.7µm, 2.1mm x 150mm) or a Waters XBridge® C8 (2.1 mm × 50 mm, 2.5 µm).[5]

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[5]

-

Flow Rate: A typical flow rate is around 0.6 mL/min.[5]

Mass Spectrometry Conditions: [5]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

Signaling Pathway and Mechanism of Action

While this compound itself is not therapeutically active, it is crucial for studying the pharmacokinetics of Baloxavir, which has a distinct mechanism of action compared to other influenza antivirals.

Caption: Mechanism of Action of Baloxavir.

Baloxavir marboxil is a prodrug that undergoes hydrolysis to form the active metabolite, Baloxavir acid.[1] Baloxavir acid targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, an essential component of the influenza virus RNA polymerase complex.[2] This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1] By blocking this crucial step, Baloxavir effectively halts viral gene transcription and replication.

Conclusion

This compound is a critical research tool in the development and post-marketing surveillance of Baloxavir marboxil. Its use as an internal standard in LC-MS/MS assays enables the reliable quantification of Baloxavir in biological samples, which is fundamental for defining its pharmacokinetic profile in both preclinical and clinical settings. The detailed protocols and methodologies provided here serve as a valuable resource for researchers involved in the bioanalysis of this important antiviral agent.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 3. This compound | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Simultaneous quantification of baloxavir marboxil and its active metabolite in human plasma using UHPLC-MS/MS: Application to a human pharmacokinetic study with different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Baloxavir and its Metabolites Using Baloxavir-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of baloxavir marboxil (BXM) and its active metabolite, baloxavir acid (BXA), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with baloxavir-d5 as an internal standard (IS).